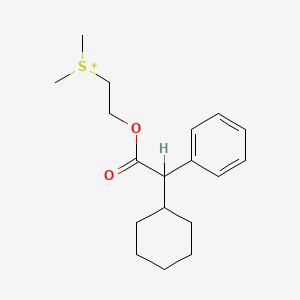
Hexasonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an anticholinergic agent that has been studied for its spasmolytic properties . The compound is characterized by its unique structure, which includes a sulfonium ion and an iodide ion.
化学反応の分析
Hexasonium undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Hexasonium has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonium chemistry.
Biology: Its anticholinergic properties make it a subject of interest in neurobiology research.
Medicine: Although not widely used in clinical practice, this compound has been studied for its potential therapeutic effects as a spasmolytic agent.
Industry: It may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of hexasonium involves its interaction with cholinergic receptors. As an anticholinergic agent, it inhibits the action of acetylcholine, a neurotransmitter, by blocking its receptors. This leads to a reduction in muscle spasms and other cholinergic effects. The molecular targets include muscarinic and nicotinic acetylcholine receptors, and the pathways involved are related to the inhibition of cholinergic signaling.
類似化合物との比較
Hexasonium can be compared with other anticholinergic agents such as atropine and scopolamine. While all these compounds share the ability to block acetylcholine receptors, this compound’s unique structure, particularly the presence of the sulfonium ion, distinguishes it from others. This structural difference may influence its pharmacokinetic and pharmacodynamic properties.
Similar compounds include:
Atropine: A well-known anticholinergic agent used in medicine.
Scopolamine: Another anticholinergic agent with similar therapeutic uses.
Methantheline: A synthetic anticholinergic agent used for similar purposes.
This compound’s uniqueness lies in its specific chemical structure and the resulting biological activity, which may offer distinct advantages or limitations compared to other anticholinergic agents.
特性
CAS番号 |
25330-82-9 |
|---|---|
分子式 |
C18H27O2S+ |
分子量 |
307.5 g/mol |
IUPAC名 |
2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium |
InChI |
InChI=1S/C18H27O2S/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3/q+1 |
InChIキー |
NRZPIZQZOQMVFZ-UHFFFAOYSA-N |
正規SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


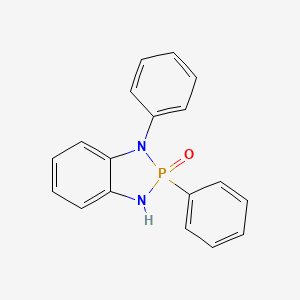
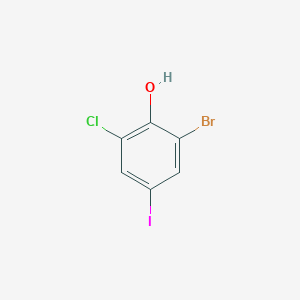
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
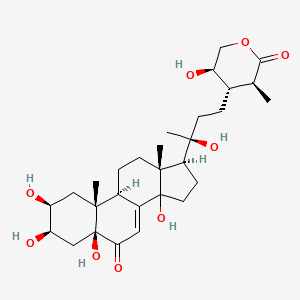
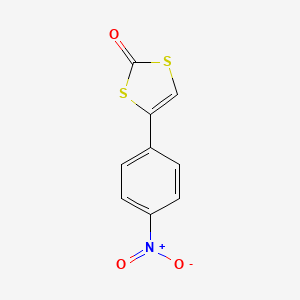
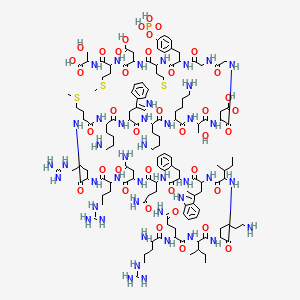
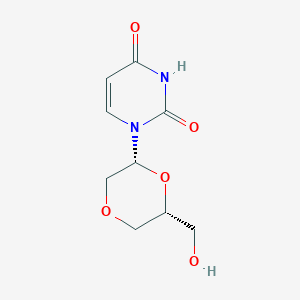

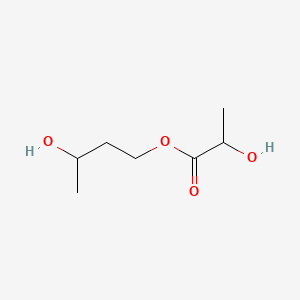

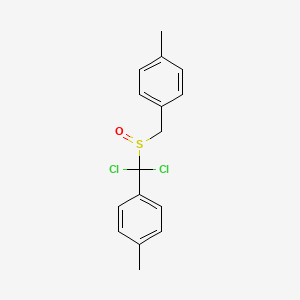
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
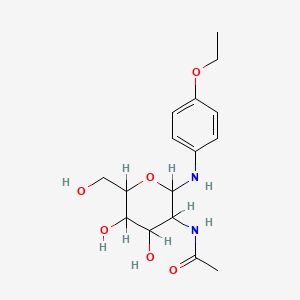
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
